molecular formula C6H3BrN2OS B6226405 5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde CAS No. 2166571-24-8

5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde

Cat. No.: B6226405
CAS No.: 2166571-24-8
M. Wt: 231.07 g/mol
InChI Key: CNAQOMKJCAMOHC-UHFFFAOYSA-N
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Description

5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde: is a heterocyclic compound that features both bromine and aldehyde functional groups. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde typically involves the bromination of imidazo[2,1-b][1,3]thiazole derivatives. One common method includes the reaction of imidazo[2,1-b][1,3]thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .

Medicine: The compound’s derivatives are being explored for their therapeutic potential. Research is ongoing to evaluate their efficacy and safety in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

2166571-24-8

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

IUPAC Name

5-bromoimidazo[2,1-b][1,3]thiazole-2-carbaldehyde

InChI

InChI=1S/C6H3BrN2OS/c7-5-1-8-6-9(5)2-4(3-10)11-6/h1-3H

InChI Key

CNAQOMKJCAMOHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(SC2=N1)C=O)Br

Purity

95

Origin of Product

United States

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